

An In-depth Technical Guide to the Discovery and Isolation of 6-Acetyllarixol

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Compound of Interest		
Compound Name:	6-Acetyllarixol	
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Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, chemical characterization, and biological activities of **6-Acetyllarixol**, a labdane diterpene of significant interest. Also known as larixyl acetate, this natural product has garnered attention for its potent and selective biological activities, particularly as an inhibitor of the TRPC6 ion channel and for its notable antifungal properties. This document details the experimental protocols for its extraction and purification from its primary natural source, Larix decidua (European Larch), presents its spectroscopic data for unequivocal identification, and summarizes its known biological effects and mechanisms of action. The information is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

6-Acetyllarixol, systematically named (αS,1S,4S,4aS,8aR)-4-(Acetyloxy)-α-ethenyldecahydro-α,5,5,8a-tetramethyl-2-methylene-1-naphthalenepropanol, is a naturally occurring labdane-type diterpenoid. Its discovery is rooted in the phytochemical investigation of oleoresin from the European Larch (Larix decidua Mill.), where it was identified alongside its parent compound, (+)-larixol.[1] The presence of the acetyl group at the C-6 position distinguishes it from larixol and significantly influences its biological profile.[2] This guide will delve into the scientific journey of **6-Acetyllarixol**, from its natural origins to its potential therapeutic applications.



Discovery and Natural Occurrence

The initial discovery of **6-Acetyllarixol** (larixyl acetate) can be traced back to early studies on the chemical constituents of Larch oleoresin.[1] It is primarily found in various species of the Larix genus, with Larix decidua being a particularly rich source.[2] Quantitative analyses have shown that the concentration of **6-Acetyllarixol** can vary significantly depending on the part of the tree (bark or wood) and the geographical origin of the plant.

Chemical Structure and Properties

6-Acetyllarixol is a bicyclic diterpene with the characteristic labdane skeleton. The acetylation at the 6-position is a key structural feature.

Table 1: Chemical and Physical Properties of 6-Acetyllarixol

Property	Value
Systematic Name	(αS,1S,4S,4aS,8aR)-4-(Acetyloxy)-α- ethenyldecahydro-α,5,5,8a-tetramethyl-2- methylene-1-naphthalenepropanol
Synonyms	Larixyl acetate, 6-O-Acetyllarixol
CAS Number	4608-49-5
Molecular Formula	С22Н36О3
Molecular Weight	348.52 g/mol

Experimental Protocols Isolation of 6-Acetyllarixol from Larix decidua Bark

The following protocol is a generalized procedure based on common extraction and purification techniques for labdane diterpenes from plant material.

4.1.1. Materials and Equipment

· Dried and powdered Larix decidua bark



- Dichloromethane (CH₂Cl₂) or Ethanol (EtOH)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate
- Rotary evaporator
- Chromatography columns
- Thin-layer chromatography (TLC) plates and developing chamber
- Analytical balance
- Standard laboratory glassware

4.1.2. Extraction Procedure

- Macerate the powdered Larix decidua bark with dichloromethane or ethanol at room temperature for 24-48 hours. The solvent-to-solid ratio is typically 10:1 (v/w).
- Filter the mixture and collect the filtrate. Repeat the extraction process with fresh solvent two more times to ensure exhaustive extraction.
- Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
- 4.1.3. Purification by Column Chromatography
- Prepare a silica gel column packed in hexane.
- Dissolve the crude extract in a minimal amount of the initial mobile phase (hexane) and load it onto the column.
- Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.



- Collect fractions and monitor the separation process using TLC. Visualize the spots under UV light or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).
- Combine the fractions containing **6-Acetyllarixol** based on the TLC profile.
- Evaporate the solvent from the combined fractions to yield purified **6-Acetyllarixol**. Further purification can be achieved by recrystallization if necessary.

Characterization of 6-Acetyllarixol

The identity and purity of the isolated **6-Acetyllarixol** should be confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 2: ¹H and ¹³C NMR Spectral Data for **6-Acetyllarixol** (in CDCl₃)



Position	¹³ C (δ, ppm)	¹ H (δ, ppm, multiplicity, J in Hz)
1	39.2	1.55 (m), 1.05 (m)
2	19.3	1.85 (m), 1.65 (m)
3	42.1	1.45 (m), 1.20 (m)
4	33.5	-
5	55.6	0.85 (dd, J = 12.0, 2.0)
6	78.5	4.47 (dd, J = 11.5, 4.5)
7	43.8	2.20 (m), 1.95 (m)
8	148.4	-
9	56.4	1.50 (m)
10	39.8	-
11	24.2	2.05 (m), 1.90 (m)
12	38.9	1.60 (m), 1.40 (m)
13	73.7	-
14	145.0	5.90 (dd, J = 17.5, 10.8)
15	111.4	5.18 (dd, J = 17.5, 1.5), 4.98 (dd, J = 10.8, 1.5)
16	28.8	1.30 (s)
17	106.3	4.85 (s), 4.55 (s)
18	33.3	0.82 (s)
19	21.9	0.88 (s)
20	14.5	0.80 (s)
OAc	170.5 (C=O), 21.3 (CH ₃)	2.05 (s)



Note: NMR data can vary slightly depending on the solvent and instrument used. The above data is a representative compilation.

Biological Activities and Mechanism of Action TRPC6 Inhibition

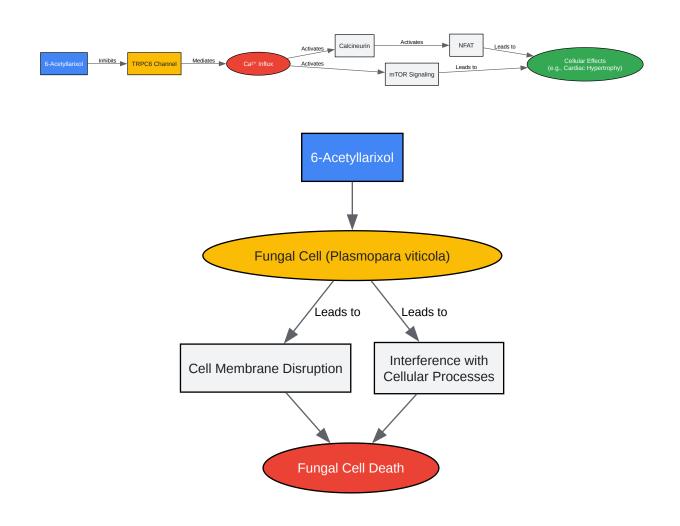
6-Acetyllarixol is a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel.[3] TRPC6 is a non-selective cation channel involved in various physiological and pathological processes.

Table 3: Inhibitory Activity of 6-Acetyllarixol on TRPC Channels

Channel	IC50 (μM)	Selectivity vs. TRPC6
TRPC6	0.58	-
TRPC3	6.83	~12-fold

The inhibition of TRPC6 by **6-Acetyllarixol** has been shown to modulate downstream signaling pathways, including the calcineurin-NFAT and mTOR pathways, which are implicated in cardiac hypertrophy and other cellular processes.





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